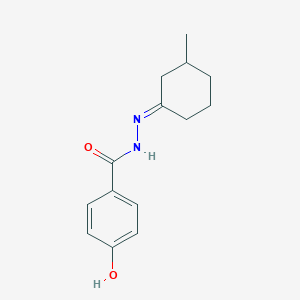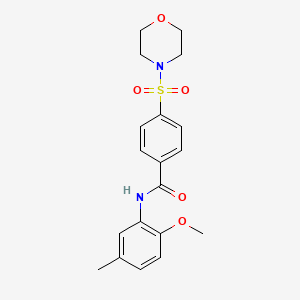![molecular formula C16H14ClN3O2 B5514745 N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)
N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- "N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide" is a compound with potential biological significance. Its structure includes an oxazolopyridine framework, which is often found in biologically active molecules.
Synthesis Analysis
- The synthesis of similar oxazolopyridine compounds involves complex organic reactions. For example, the synthesis of related compounds has been done using techniques like intramolecular oxidative N-N bond formation (Zheng et al., 2014) and reactions involving chloro-phenacylpyridinium salts (Babaev et al., 1999).
Molecular Structure Analysis
- The molecular structure of oxazolopyridine derivatives often involves complex arrangements with potential for diverse chemical interactions. Similar compounds have been analyzed using crystallography to understand their molecular arrangements and interactions (de Souza et al., 2015).
Chemical Reactions and Properties
- Oxazolopyridine compounds can undergo various chemical reactions, such as cyclization and N-N bond formation, which are crucial for their chemical properties (Zheng et al., 2014; Babaev et al., 1999).
Physical Properties Analysis
- The physical properties of such compounds are often characterized by their crystalline structures and molecular conformations. Studies on similar compounds, such as various isomeric quinolines, provide insights into their physical characteristics (de Souza et al., 2015).
Applications De Recherche Scientifique
Development of Diabetes Treatments : One of the applications is in the development of treatments for type 2 diabetes. A study by Edmondson et al. (2006) focused on synthesizing and evaluating a series of beta-substituted biarylphenylalanine amides as inhibitors of dipeptidyl peptidase IV (DPP-4). They discovered a potent compound with good selectivity and oral bioavailability, demonstrating potential as a new treatment for type 2 diabetes (Edmondson et al., 2006).
Synthesis of Heterocyclic Compounds : Another application is in the synthesis of various heterocyclic compounds. Babaev et al. (1999) demonstrated a novel route to synthesize fused thiazoles, starting from a specific chlorophenacylpyridinium salt. This method opens new pathways for creating heterocyclic compounds with potential applications in medicinal chemistry (Babaev et al., 1999).
Anti-Inflammatory and Analgesic Agents : Farag et al. (2012) synthesized new quinazolinone derivatives with potential anti-inflammatory and analgesic activities. These derivatives, including those with oxazolone structures, were screened for their medicinal properties (Farag et al., 2012).
Oxidative Cyclization in Chemical Synthesis : Zheng et al. (2014) and Ishimoto et al. (2015) researched the oxidative cyclization of certain pyridinyl derivatives, leading to the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines. This method is important for constructing complex molecular structures in drug development (Zheng et al., 2014); (Ishimoto et al., 2015).
Antimicrobial Evaluation : The antimicrobial properties of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring were studied by Farag et al. (2009). This research contributes to the development of new antimicrobial agents (Farag et al., 2009).
Molecular Docking and In Vitro Screening : Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. This research is crucial for understanding the interaction of these compounds with biological targets (Flefel et al., 2018).
Corrosion Inhibition Studies : Trazodone, a compound related to the chemical structure , was studied by Fan et al. (2020) for its potential as a corrosion inhibitor for carbon steel in acidic and neutral chloride-containing media. This research is significant for industrial applications, particularly in materials science (Fan et al., 2020).
Electrochemical Synthesis of Heterocycles : Ye et al. (2018) developed a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction for the synthesis of 1,2,4-triazolo[4,3-a]pyridines, demonstrating an eco-friendly approach to synthesizing complex molecules (Ye et al., 2018).
Orientations Futures
The future directions for the study of “N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide” and similar compounds could involve further exploration of their pharmacological activities, particularly their potential anti-fibrotic effects . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could provide valuable information for their potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-2-4-14(21)19-10-6-7-12(17)11(9-10)16-20-15-13(22-16)5-3-8-18-15/h3,5-9H,2,4H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHNFGMGFJHNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=C(O2)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)
![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)
![2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B5514690.png)
![N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5514707.png)
![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)
![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)


![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)

![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)